molecular formula C9H10Cl2O2 B3032524 1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene CAS No. 21112-39-0

1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene

Cat. No.: B3032524
CAS No.: 21112-39-0
M. Wt: 221.08 g/mol
InChI Key: AZGPAIZCNKGNDP-UHFFFAOYSA-N
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Description

1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene is an organic compound with the molecular formula C9H10Cl2O2 It is a derivative of benzene, featuring two methoxy groups (-OCH3) and two chlorine atoms attached to the benzene ring

Preparation Methods

The synthesis of 1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene typically involves the chlorination of 2,5-dimethoxytoluene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction conditions often include maintaining a controlled temperature to ensure selective chlorination at the desired positions on the benzene ring.

Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-). Common reagents for these reactions include sodium hydroxide (NaOH) or ammonia (NH3).

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used for these oxidations.

    Reduction Reactions: The compound can also undergo reduction reactions, where the chlorine atoms are replaced by hydrogen atoms. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for such reductions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 1-hydroxy-4-(hydroxymethyl)-2,5-dimethoxybenzene.

Scientific Research Applications

1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds. It helps in understanding the mechanisms of dehalogenation and other metabolic processes.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives find applications in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene exerts its effects involves interactions with various molecular targets. The chlorine atoms and methoxy groups influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include electrophilic aromatic substitution and nucleophilic attack, leading to the formation of reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene can be compared with other similar compounds, such as:

    1-Chloro-4-(chloromethyl)benzene: Lacks the methoxy groups, resulting in different reactivity and applications.

    2,5-Dimethoxybenzyl chloride: Contains only one chlorine atom, leading to variations in its chemical behavior and uses.

    1-Chloro-2,5-dimethoxybenzene:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and make it suitable for specific research and industrial applications.

Properties

IUPAC Name

1-chloro-4-(chloromethyl)-2,5-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c1-12-8-4-7(11)9(13-2)3-6(8)5-10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGPAIZCNKGNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304958
Record name 1-chloro-4-(chloromethyl)-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21112-39-0
Record name Benzene, 1-chloro-4-(chloromethyl)-2,5-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21112-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 168506
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021112390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC168506
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-4-(chloromethyl)-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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